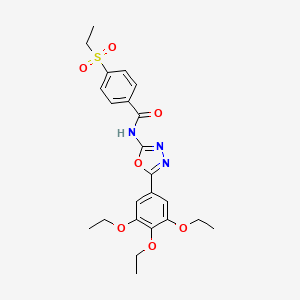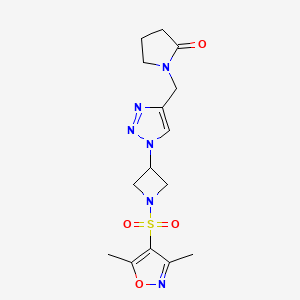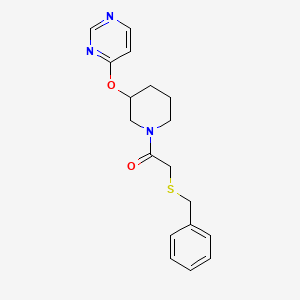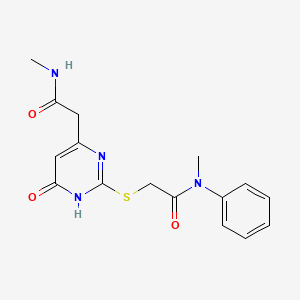
4-(ethylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzamide derivative with an oxadiazole ring and three ethoxy groups attached to the phenyl ring . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. The presence of the oxadiazole ring, which is a heterocyclic compound containing nitrogen and oxygen, suggests that this compound might have interesting chemical properties and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide core, the oxadiazole ring, and the ethoxy groups on the phenyl ring. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, the presence of the polar amide group and the ethoxy groups could impact the compound’s solubility .Aplicaciones Científicas De Investigación
Crystal Structure and Biological Studies
1,3,4-Oxadiazole derivatives have been synthesized and characterized, revealing their potential in biological applications. Studies show that certain derivatives exhibit potent antioxidant and antibacterial activities against specific bacterial strains, such as Staphylococcus aureus. The crystal structures of these compounds are determined through X-ray diffraction, and their intermolecular interactions are analyzed using Hirshfeld surfaces computational methods, indicating their potential for further biological applications (Subbulakshmi N. Karanth et al., 2019).
Synthesis and Anticancer Evaluation
A series of N-substituted derivatives of 1,3,4-oxadiazole compounds have been synthesized and evaluated for their anticancer activity against various cancer cell lines. The synthesis of these derivatives involves multiple steps, including reactions with different N-aralkyl/aryl substituted 2-bromoacetamides. The synthesized compounds demonstrated moderate to excellent anticancer activity, suggesting the potential of 1,3,4-oxadiazole derivatives in cancer research (B. Ravinaik et al., 2021).
Antimicrobial and Antitubercular Agents
Novel sulfonyl derivatives, including those based on the 1,3,4-oxadiazole scaffold, have shown significant antibacterial, antifungal, and antitubercular activities. The synthesis of these compounds includes characterizations through various spectral analyses, demonstrating their potential as antimicrobial and antitubercular agents (G. V. Suresh Kumar et al., 2013).
Electrophysiological Activity
Research into N-substituted-4-(1H-imidazol-1-yl)benzamides, including those related to sulfonyl and oxadiazole compounds, has explored their potential as selective class III antiarrhythmic agents. These compounds show promise in the development of treatments for arrhythmias, indicating the versatility of the 1,3,4-oxadiazole and sulfonyl chemical frameworks in developing novel therapeutic agents (T. K. Morgan et al., 1990).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7S/c1-5-30-18-13-16(14-19(31-6-2)20(18)32-7-3)22-25-26-23(33-22)24-21(27)15-9-11-17(12-10-15)34(28,29)8-4/h9-14H,5-8H2,1-4H3,(H,24,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEDTCCATLVPFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(ethylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-fluoro-2-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2364628.png)
![1-(benzo[d]isoxazol-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methanesulfonamide](/img/structure/B2364630.png)

![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2364632.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2364633.png)
![N-cyclohexyl-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2364635.png)



![N-butyl-2-({2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2364643.png)

![3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2364647.png)